molecular formula C13H13NO4 B5597554 8-methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

8-methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5597554
M. Wt: 247.25 g/mol
InChI Key: XWZRRSKZOBINSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide and related compounds involves multi-step organic reactions, including etherification, oximation, and Beckmann rearrangement, starting from commercially available precursors. The synthesis routes typically aim to introduce different functional groups to the chromene core, modifying its properties for various applications (Xiaodong Chen, Jiao Ye, A. Hu, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives like 8-Methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide has been analyzed using X-ray crystallography, revealing details about the crystal lattice, bond lengths, angles, and molecular conformations. These structures often exhibit an anti-rotamer conformation around the C-N bond, with the amide O atom being trans- or cis-related to the O atom of the pyran ring. Understanding these molecular details is crucial for the design of new compounds with desired properties (J. Reis, Alexandra Gaspar, F. Borges, L. Gomes, J. N. Low, 2013).

Chemical Reactions and Properties

The chemical behavior of 8-Methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide involves reactions typical for chromene derivatives, such as photochromic reactions where changes in color occur under light exposure. These properties are explored in studies focused on photochromic chromenes, revealing how substitutions on the chromene core affect the photochemical pathways and stability of colored forms (A. Maggiani, A. Tubul, P. Brun, A. Samat, 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure have been determined for various chromene derivatives. These properties are essential for understanding the compound's behavior in different environments and for its application in material science and organic synthesis. The crystal structure, in particular, provides insights into the intermolecular interactions that can influence the compound's stability and reactivity (Xiaochuan Li, Bingcai Wang, Y. Son, Jian-ge Wang, Sheng Wang, 2010).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical species, and photostability, are critical for the application of chromene derivatives in chemical synthesis and pharmaceuticals. Studies have explored the reactivity of these compounds under various conditions, providing valuable information for their use in organic synthesis and potential applications in drug design (Wufu Zhu, Y. Tu, Shan Xu, Qidong Tu, Wen Hui Wang, Min Wang, Fei Lei, Hui Xia, Pengwu Zheng, 2014).

properties

IUPAC Name

8-methoxy-N,N-dimethyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14(2)12(15)9-7-8-5-4-6-10(17-3)11(8)18-13(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZRRSKZOBINSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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